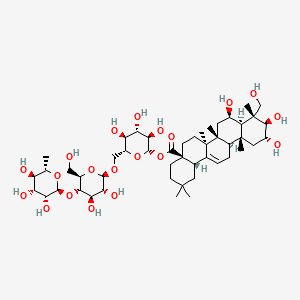
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid (DDP) is a unique and powerful molecule that has been studied for its potential applications in scientific research. DDP has been found to have a wide range of biochemical and physiological effects, including those related to cell growth and metabolism. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDP.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A key application of derivatives of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid lies in the realm of anticonvulsant activity. Research by El Kayal et al. (2019) explored the synthesis of new derivatives of this compound and conducted in vivo and in silico studies to assess their anticonvulsant potential. The study developed a novel synthesis method for the key intermediate and identified a lead compound showing promising results in experimental convulsive syndrome rates in mice (El Kayal et al., 2019).
Antimicrobial Drug Development
Another significant application of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid derivatives is in the development of antimicrobial drugs. Zubkov et al. (2016) discussed the molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics. The study emphasized the importance of these derivatives in creating new antimicrobial drugs and provided insights into the analytical methods necessary for quality control of these active pharmaceutical ingredients (Zubkov et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play a crucial role in the anticonvulsant activity of the compound .
Mode of Action
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . This interaction with its targets leads to changes in the functioning of these proteins, contributing to its anticonvulsant activity .
Biochemical Pathways
The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid affects the GABAergic pathway and the carbonic anhydrase pathway . The modulation of these pathways leads to downstream effects that contribute to the compound’s anticonvulsant activity .
Result of Action
The molecular and cellular effects of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid’s action result in its anticonvulsant activity . This is observed in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice .
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWWAVVLXMHYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)



![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)